molecular formula C9H12FNO2 B12069511 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine

2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine

Cat. No.: B12069511
M. Wt: 185.20 g/mol
InChI Key: FYILNDSFHGVUGA-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine is an organic compound with the molecular formula C9H12FNO2 It is characterized by the presence of a fluoro and methoxy group attached to a phenoxy ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine typically involves the reaction of 2-fluoro-4-methoxyphenol with ethylene oxide in the presence of a base to form the intermediate 2-(2-fluoro-4-methoxyphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(2-fluoro-4-methoxyphenoxy)acetic acid, while reduction may produce 2-(2-fluoro-4-methoxyphenoxy)ethanol .

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways within biological systems. The fluoro and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity to target molecules. These interactions can influence various cellular processes, including signal transduction, enzyme activity, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluoro and methoxy groups in 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine makes it unique compared to its analogs.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-(2-fluoro-4-methoxyphenoxy)ethanamine

InChI

InChI=1S/C9H12FNO2/c1-12-7-2-3-9(8(10)6-7)13-5-4-11/h2-3,6H,4-5,11H2,1H3

InChI Key

FYILNDSFHGVUGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCCN)F

Origin of Product

United States

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